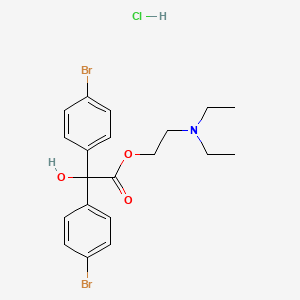

2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride

Description

This compound is a brominated aromatic ester derivative featuring a diethylaminoethyl group and a hydrochloride salt. Its molecular structure includes:

- A central benzeneacetate core substituted with two bromine atoms: one at the 4-position of the benzene ring and another on the adjacent 4-bromophenyl group.

- An alpha-hydroxy group, which may influence stereochemical interactions or metabolic stability.

- A diethylaminoethyl ester moiety, which contributes to polarity and solubility via protonation (as a hydrochloride salt).

The hydrochloride salt enhances aqueous solubility, making it suitable for formulations requiring systemic delivery.

Properties

CAS No. |

134871-10-6 |

|---|---|

Molecular Formula |

C20H24Br2ClNO3 |

Molecular Weight |

521.7 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |

InChI |

InChI=1S/C20H23Br2NO3.ClH/c1-3-23(4-2)13-14-26-19(24)20(25,15-5-9-17(21)10-6-15)16-7-11-18(22)12-8-16;/h5-12,25H,3-4,13-14H2,1-2H3;1H |

InChI Key |

JCTONPRFCQHOFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate is then subjected to further reactions, including esterification and amination, to introduce the diethylamino and hydroxybenzeneacetate groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.

Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate, while reduction could produce 2-(Diethylamino)ethyl alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes some related compounds and their known activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzoic acid | Bromo-substituted aromatic system | Anti-inflammatory effects |

| Diethylaminoethyl 4-methoxybenzoate | Methoxy instead of bromo substituents | Varying solubility and bioactivity |

| N,N-Diethyl-3-bromobenzamide | Bromine on a different aromatic ring | Neuroactive properties |

The unique aspects of 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride suggest enhanced biological activity due to its specific functional groups.

Mechanism of Action Studies

Studies exploring the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential areas of investigation include:

- Antioxidant activity

- Antitumor properties

- Antimicrobial effects

Synthesis and Characterization

The synthesis of this compound typically involves several steps, including the formation of the diethylamino group and the introduction of the bromo-substituents. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of compounds structurally related to This compound . Results indicated that compounds with hydroxy substituents on phenyl rings exhibited significant antioxidant activity at concentrations around 100 µM.

Case Study 2: Antimicrobial Effects

Another research focused on the antimicrobial effects of similar bromo-substituted compounds against various bacterial strains, including Bacillus subtilis and Escherichia coli. The findings demonstrated that certain derivatives showed promising antibacterial activity, warranting further exploration into their therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to receptors or enzymes, while the bromine atoms and hydroxybenzeneacetate moiety contribute to the compound’s overall reactivity and stability . Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared to three structurally or functionally related molecules: bromopropylate (pesticide), ethyl 2-(4-bromophenyl)-2-oxoacetate (chemical intermediate), and 2C-B (psychoactive phenethylamine). Key differences are summarized below:

Key Findings from Structural Analysis

Ester Group Variation: The diethylaminoethyl ester in the target compound introduces cationic character (via protonation), enhancing solubility in polar solvents compared to bromopropylate’s neutral isopropyl ester. This could improve bioavailability in biological systems .

Bromination Patterns :

- Both the target compound and bromopropylate feature dual bromine substitutions on aromatic rings, which may enhance lipophilicity and binding affinity to hydrophobic targets (e.g., insect cuticles or enzyme active sites) .

- 2C-B’s single bromine and methoxy groups prioritize serotonin receptor interactions, highlighting how bromine placement dictates biological targeting .

Pharmacological Implications: The α-hydroxy group in the target compound could act as a metabolic liability (susceptible to oxidation or conjugation) compared to 2C-B’s stable methoxy groups . The hydrochloride salt may improve shelf-life and stability relative to non-ionic analogs like bromopropylate .

Biological Activity

The compound 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride , also known as a derivative of α-hydroxybenzeneacetate, has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

- Molecular Formula : C₁₈H₂₃Br₂N₃O₂

- Molecular Weight : 445.20 g/mol

Structural Features

- The compound features a diethylamino group that enhances its lipophilicity.

- The presence of bromine atoms suggests potential interactions with biological targets, particularly in halogen bonding.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies have shown that derivatives with similar structures exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Some α-hydroxy derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of related compounds indicated that modifications in the alkyl chain length and halogen substitutions significantly affected the efficacy against gram-positive and gram-negative bacteria. The diethylamino substitution was found to enhance membrane permeability, leading to increased antibacterial activity .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies involving human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Summary of Biological Activities

Synthesis and Characterization

The synthesis of this compound typically involves:

- Starting Materials : Brominated phenols and diethylaminoethyl derivatives.

- Reaction Conditions : Reflux in appropriate solvents (e.g., dichloromethane) with catalysts as necessary.

- Characterization Techniques : NMR, IR spectroscopy, and mass spectrometry are commonly used to confirm the structure.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-(Diethylamino)ethyl 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxybenzeneacetate hydrochloride with high purity?

- Methodological Answer : Synthesis involves multi-step optimization. Begin with brominated aromatic precursors (e.g., 4-bromo-α-hydroxybenzeneacetic acid derivatives) and employ esterification with 2-(diethylamino)ethanol under controlled acidic conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization in ethanol-hydrochloric acid mixtures ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing:

- Experimental Setup : Prepare solutions in buffers (pH 3–9) and incubate at 25°C, 40°C, and 60°C.

- Analysis : Quantify degradation products via reverse-phase HPLC (C18 column, UV detection at 254 nm) at intervals (0, 1, 3, 7 days). Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples spiked with antioxidants (e.g., BHT) to evaluate stabilization effects .

Q. What analytical techniques are optimal for characterizing the compound’s structural and functional properties?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR (DMSO-d6 or CDCl3) to verify bromine substitution patterns and ester linkage.

- Functional Analysis : Employ FT-IR to confirm hydroxyl (-OH) and ammonium hydrochloride (-NHCl) groups.

- Purity Assessment : Combine HPLC (≥95% purity threshold) with elemental analysis (C, H, N, Br, Cl) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to the compound’s receptor-binding affinity?

- Methodological Answer : Address variability via:

- Replication : Conduct dose-response assays (e.g., IC determinations) across ≥3 independent experiments.

- Control Standardization : Use reference ligands (e.g., brominated analogs from ) to normalize receptor-binding assays.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers, and validate findings using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .

Q. What advanced models predict the environmental fate and bioaccumulation potential of this compound?

- Methodological Answer :

- Physicochemical Profiling : Determine logP (octanol-water partition coefficient) and hydrolysis half-life using OECD Test Guideline 111.

- Ecotoxicological Modeling : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradability and aquatic toxicity.

- Field Studies : Monitor soil/water matrices in microcosms simulating real-world conditions (e.g., microbial activity, UV exposure) over 6–12 months .

Q. What in vitro methods elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) in 96-well plates.

- Kinetic Analysis : Calculate K values via Lineweaver-Burk plots under varied substrate concentrations.

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to identify binding sites, validated by site-directed mutagenesis of target enzymes .

Q. How can enantioselective synthesis of the compound be optimized for chiral purity?

- Methodological Answer :

- Chiral Catalysts : Employ palladium-catalyzed asymmetric cross-coupling with BINAP ligands.

- Resolution Techniques : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC.

- Quality Control : Verify enantiomeric excess (≥98%) via polarimetry and chiral GC/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.